molecular formula C10H14O B8339068 1-(1-Propenyl)spiro[2.4]heptan-4-one

1-(1-Propenyl)spiro[2.4]heptan-4-one

Cat. No.: B8339068
M. Wt: 150.22 g/mol
InChI Key: LPZSLESACDZARW-UHFFFAOYSA-N
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Description

1-(1-Propenyl)spiro[2.4]heptan-4-one is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol This compound is characterized by its unique spirocyclic structure, which consists of a heptane ring fused with a spiro carbon atom and a propenyl group attached to the spiro carbon

Preparation Methods

The synthesis of 1-(1-Propenyl)spiro[2.4]heptan-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable heptanone derivative with a propenylating agent under specific reaction conditions. The reaction typically requires the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the spirocyclic structure .

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient production of this compound .

Chemical Reactions Analysis

1-(1-Propenyl)spiro[2.4]heptan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-(1-Propenyl)spiro[2.4]heptan-4-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-prop-1-enylspiro[2.4]heptan-7-one

InChI

InChI=1S/C10H14O/c1-2-4-8-7-10(8)6-3-5-9(10)11/h2,4,8H,3,5-7H2,1H3

InChI Key

LPZSLESACDZARW-UHFFFAOYSA-N

Canonical SMILES

CC=CC1CC12CCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.1 g (25 mM) of cyclopentanone, containing 0.3% of water, in 20 ml of THF were added dropwise to the reaction mixture while stirring. After having been left for two supplemental hours at reflux and stirring, the reaction mixture was cooled to room temperature, poured onto ice and extracted with ether. The combined organic extracts were successively washed with 1N HCl, a diluted aqueous solution of sodium bicarbonate and finally water. By the evaporation of the volatile components there were obtained 3.7 g of residue which, upon bulb-distillation gave 2.25 g (yield 67%) of the desired spiro-heptanone having a b.p. of 110°-125°/10 Torr. The assessed purity is of about 90%. The product represents an isomeric mixture containing cis- and trans- 1-(prop-1-en-1-yl) spiro [2.4]heptan-4-one in a 2:1 respective weight ratio.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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